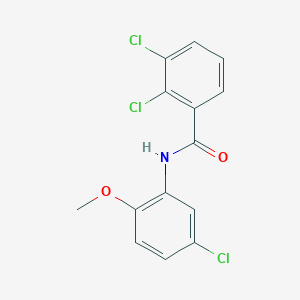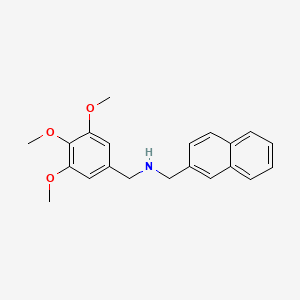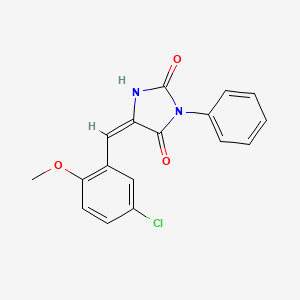
4-(acetylamino)-N-(4-bromophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(acetylamino)-N-(4-bromophenyl)benzamide, also known as ABP, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamides and has been found to exhibit promising biological activities.
作用机制
The mechanism of action of 4-(acetylamino)-N-(4-bromophenyl)benzamide involves its binding to the catalytic domain of PARPs, thereby inhibiting their activity. This leads to the accumulation of DNA damage in cancer cells, which in turn sensitizes them to chemotherapy drugs.
Biochemical and Physiological Effects:
4-(acetylamino)-N-(4-bromophenyl)benzamide has been found to exhibit selective inhibition of PARP-1 and PARP-2 enzymes, which are involved in DNA repair and maintenance of genomic stability. This leads to the accumulation of DNA damage in cancer cells, which in turn triggers apoptosis or programmed cell death. 4-(acetylamino)-N-(4-bromophenyl)benzamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of 4-(acetylamino)-N-(4-bromophenyl)benzamide is its high selectivity for PARP-1 and PARP-2 enzymes, which makes it a valuable tool for studying the role of these enzymes in DNA repair and cancer biology. However, one of the limitations of 4-(acetylamino)-N-(4-bromophenyl)benzamide is its relatively low potency, which may require higher concentrations for achieving significant inhibition of PARPs.
未来方向
There are several potential future directions for research on 4-(acetylamino)-N-(4-bromophenyl)benzamide. One area of interest is the development of more potent analogs of 4-(acetylamino)-N-(4-bromophenyl)benzamide with improved pharmacokinetic properties. Another area of interest is the exploration of the therapeutic potential of 4-(acetylamino)-N-(4-bromophenyl)benzamide in combination with other chemotherapy drugs for the treatment of cancer. Additionally, the role of PARPs in other biological processes such as neurodegeneration and aging could also be explored using 4-(acetylamino)-N-(4-bromophenyl)benzamide as a tool.
In conclusion, 4-(acetylamino)-N-(4-bromophenyl)benzamide is a promising compound with potential applications in cancer research. Its selective inhibition of PARP enzymes makes it a valuable tool for studying the role of these enzymes in DNA repair and cancer biology. Further research is needed to explore its full therapeutic potential and to develop more potent analogs with improved pharmacokinetic properties.
合成方法
The synthesis of 4-(acetylamino)-N-(4-bromophenyl)benzamide involves the reaction of 4-bromobenzoyl chloride with N-acetylanthranilic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-(acetylamino)-N-(4-bromophenyl)benzamide.
科学研究应用
4-(acetylamino)-N-(4-bromophenyl)benzamide has been extensively studied for its potential applications in cancer research. It has been found to exhibit potent inhibitory activity against a class of enzymes called PARPs (Poly ADP-ribose polymerases) which play a critical role in DNA repair. Inhibition of PARPs has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
属性
IUPAC Name |
4-acetamido-N-(4-bromophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-13-6-2-11(3-7-13)15(20)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLJITWPBLARDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)

![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)


![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)




![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)
